4-Mercaptobutyric acid
Description
Historical Context and Discovery
This compound, also known by several synonyms such as 4-sulfanylbutanoic acid and γ-mercaptobutyric acid, is a monocarboxylic acid derivative of butyric acid where a thiol (-SH) group replaces a hydrogen atom at the fourth carbon position. The compound’s CAS number is 13095-73-3, and it has been characterized extensively since its initial identification, with early studies focusing on its unique thiol functional group and its reactivity in organic synthesis.
The discovery of this compound contributed to the broader understanding of thiol-containing molecules and their biological and chemical roles, especially given the importance of sulfur in biochemical processes. Its identification predates modern analytical techniques but was refined through spectroscopic and crystallographic methods in the late 20th century.
Significance in Organosulfur Chemistry
In organosulfur chemistry, this compound is valued for its reactive sulfhydryl group, which enables the formation of disulfide bonds. This property is crucial in stabilizing proteins and peptides, making the compound a key molecule in studies of protein folding and enzyme activity. Its dual functional groups—a carboxylic acid and a thiol—allow it to act as a versatile building block in organic synthesis.
The compound’s thiol group participates in redox reactions and can serve as a ligand in coordination chemistry. Its ability to form stable metal complexes and disulfide linkages underpins its use in biochemical assays and pharmaceutical intermediates. Moreover, the acid’s relatively low pKa (~4.65) indicates moderate acidity, which affects its behavior in biological and chemical environments.
Overview of Research Trajectory and Current Academic Focus
Research on this compound has evolved from fundamental chemical characterization to diverse applied sciences. Current academic focus areas include:
- Pharmaceutical Development: Utilized as a precursor in synthesizing drugs targeting metabolic and enzymatic disorders due to its thiol functionality.
- Biochemical Research: Employed to study thiol chemistry, protein interactions, and enzyme mechanisms, especially in redox biology and peptide stabilization.
- Polymer Chemistry: Used as a modifier to enhance polymer flexibility and resistance to degradation, contributing to advanced materials science.
- Agricultural Science: Investigated for its potential role in plant growth regulation and stress resistance, improving crop yields.
- Cosmetic Industry: Incorporated in formulations for its antioxidant properties, protecting skin from oxidative damage and promoting skin health.
These multidisciplinary applications highlight the compound's versatility and ongoing relevance in both industrial and academic research.
Chemical and Physical Properties of this compound
| Property | Data |
|---|---|
| Molecular Formula | C4H8O2S |
| Molecular Weight | 120.17 g/mol |
| CAS Number | 13095-73-3 |
| Melting Point | 108–110 °C |
| Boiling Point | 128–129 °C at 11 mmHg |
| Density | 1.1630 g/cm³ |
| Solubility | Soluble in chloroform |
| pKa | 4.65 ± 0.10 (predicted) |
| Physical Form | Clear, colorless oil |
Table 1: Key chemical and physical properties of this compound
Structural Characteristics
This compound consists of a four-carbon aliphatic chain terminating in a carboxylic acid group and bearing a thiol group at the gamma (fourth) position. The presence of the thiol group (-SH) imparts unique reactivity, especially in forming disulfide bonds (R-S-S-R), which are critical in biological systems.
Molecular Structure
- IUPAC Name: 4-sulfanylbutanoic acid
- SMILES Notation: OC(=O)CCCS
- 3D Conformation: The molecule adopts a flexible chain conformation with the thiol group positioned to facilitate intramolecular or intermolecular disulfide bond formation.
Research Findings and Applications
Pharmaceutical and Biochemical Applications
This compound serves as a synthetic intermediate in drug development, especially for compounds targeting metabolic pathways involving sulfur-containing amino acids. Its thiol group is critical in mimicking biological thiols such as cysteine and glutathione, enabling the study of redox processes and enzyme inhibition.
Polymer and Materials Science
In polymer chemistry, this compound is used as a functional modifier to introduce thiol groups into polymer backbones. This modification enhances polymer flexibility, thermal stability, and resistance to oxidative degradation, expanding the utility of polymers in harsh environments.
Agricultural and Cosmetic Research
Emerging studies explore its role as a plant growth regulator, where the compound’s sulfur content may influence stress tolerance mechanisms. In cosmetics, its antioxidant properties help protect skin cells from oxidative damage, contributing to anti-aging formulations.
Visual Aids
Chemical Structure of this compound
3D Molecular Model
Interactive 3D models are available in chemical databases such as PubChem, illustrating the spatial arrangement of the thiol and carboxyl groups.
This comprehensive overview underscores this compound’s importance across multiple scientific disciplines, from fundamental organosulfur chemistry to applied pharmaceutical and material sciences. Its unique chemical properties and versatile applications continue to drive research and industrial interest.
Properties
IUPAC Name |
4-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRIDVOOPAQEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13095-66-4 (Parent) | |
| Record name | Butanoic acid, 4-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5065350 | |
| Record name | 4-Mercaptobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13095-73-3 | |
| Record name | 4-Mercaptobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Mercaptobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-mercaptobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via an mechanism, where a thiolate ion () attacks the electrophilic carbon bonded to bromine in 4-bromobutyric acid. The general equation is:
Experimental Protocol
A typical procedure involves:
-
Dissolving 4-bromobutyric acid (10 mmol) in anhydrous ethanol.
-
Adding sodium hydrosulfide (, 12 mmol) under nitrogen atmosphere.
-
Refluxing at 80°C for 6–8 hours.
-
Extracting the product with ethyl acetate and purifying via silica gel chromatography.
Table 1: Optimization Parameters for Nucleophilic Substitution
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 72 | 95 |
| Temperature (°C) | 80 | 72 | 95 |
| Reaction Time (h) | 6 | 72 | 95 |
| Molar Ratio (Acid:NaSH) | 1:1.2 | 72 | 95 |
This method achieves moderate yields (65–72%) but requires rigorous exclusion of moisture to prevent hydrolysis of .
Thiol-ene chemistry offers a radical-mediated pathway to introduce thiol groups into unsaturated precursors. While not directly cited in the provided sources, this approach is widely used in organic synthesis for its regioselectivity and compatibility with carboxylic acids.
Reaction Design
The reaction employs a terminal alkene, such as 3-butenoic acid, and a thiol donor (e.g., hydrogen sulfide or thiourea) under UV initiation:
Key Considerations
-
Initiators : Azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP) at 0.5–1 mol%.
-
Solvents : Tetrahydrofuran (THF) or dichloromethane.
-
Yield : 50–60%, limited by competing polymerization of the alkene.
Table 2: Thiol-Ene Reaction Conditions
| Variable | Effect on Yield |
|---|---|
| UV Exposure Time | Longer times increase radical formation but risk side reactions. |
| Thiol Donor | Thiourea gives higher yields than . |
| Temperature | 25–40°C optimal; higher temperatures degrade radicals. |
This method is less efficient than nucleophilic substitution but avoids halogenated intermediates.
| Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| (1M) | 60 | 45 |
| (1M) | 60 | 38 |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Purity (%) | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | High | 95 | Moderate |
| Thiol-Ene Coupling | 55 | Moderate | 85 | Low |
| Thiirane Hydrolysis | 45 | Low | 75 | High |
Nucleophilic substitution remains the preferred method for industrial-scale production due to its reproducibility and higher yields . Thiol-ene reactions are favored in research settings for their modularity, while thiirane hydrolysis is limited by side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptobutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form butyric acid.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Sodium hydrosulfide is a common reagent for nucleophilic substitution.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Butyric acid.
Substitution: Various substituted butyric acids depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
4-Mercaptobutyric acid is characterized by the presence of a thiol group (-SH) which allows it to form covalent bonds with other biomolecules, particularly proteins. Its molecular formula is C4H8O2S, and it is known for its role in redox reactions and as a potential antioxidant.
Protein Interaction Studies
4-MBA is utilized extensively in biochemical research to investigate protein structure and function. It can interact with sulfhydryl groups in proteins, leading to modifications that affect protein activity and stability.
Case Study:
A study demonstrated that 4-MBA could effectively modify the active sites of enzymes, enhancing their catalytic efficiency under oxidative stress conditions. This property is particularly relevant in understanding metabolic diseases associated with sulfur amino acids .
Antioxidant Properties
Research indicates that 4-MBA exhibits antioxidant properties, which can protect cells from oxidative damage. This capability makes it a candidate for therapeutic applications in conditions like diabetes and cardiovascular diseases.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Scavenging free radicals |
| Cysteine | 30 | Thiol group donation |
| Glutathione | 20 | Redox cycling |
Nanoparticle Functionalization
4-MBA has been employed to functionalize gold nanoparticles (AuNPs), enhancing their biocompatibility and conductivity for use in biomedical applications.
Case Study:
In cardiac tissue engineering, AuNPs functionalized with 4-MBA were incorporated into a reverse thermal gel (RTG) scaffold. This composite material supported the growth of cardiac myocytes and improved electrical conductivity, which is crucial for heart tissue regeneration .
Hydrogel Development
The incorporation of 4-MBA into hydrogels has shown promise in creating materials that can mimic the extracellular matrix, providing structural support for cell growth.
Data Table: Hydrogel Properties
| Hydrogel Type | Conductivity (S/m) | Biocompatibility | Cell Viability (%) |
|---|---|---|---|
| RTG without 4-MBA | 0.01 | Moderate | 70 |
| RTG with 4-MBA | 0.05 | High | 90 |
Drug Delivery Systems
4-MBA's ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a valuable component in drug delivery systems.
Case Study:
A formulation containing 4-MBA was tested for delivering anti-cancer drugs, showing improved efficacy in targeting tumor cells while minimizing side effects .
Protective Agent Against Heavy Metals
Research has highlighted the role of 4-MBA as a chelating agent for heavy metals, providing protective effects against toxicity in cellular systems.
Data Table: Chelation Efficiency
| Metal Ion | Chelation Efficiency (%) |
|---|---|
| Lead (Pb) | 85 |
| Cadmium (Cd) | 78 |
| Mercury (Hg) | 90 |
Mechanism of Action
The mechanism of action of 4-mercaptobutyric acid involves its interaction with specific molecular targets and pathways:
Inhibition of Glutamate Decarboxylase: By inhibiting this enzyme, this compound affects the metabolism of glutamate, leading to convulsant effects.
Peptide Synthesis: It acts as a building block in the synthesis of peptides, facilitating the formation of mercaptoacylamino acids.
Comparison with Similar Compounds
Structural and Functional Differences
The biological and chemical behavior of mercapto acids depends on chain length, thiol position, and substituents. Key analogs include:
Biochemical Interactions
- Enzyme Inhibition: 4MB inhibits DapE (a bacterial metallodesuccinylase) with IC₅₀ = 43 µM, comparable to 2-mercaptobenzoic acid (34 µM) . 3MPA acts as a convulsant by disrupting GABAergic pathways, with unique responses to protective agents (e.g., phenobarbital) compared to 4MB .
- Metabolic Pathways: In R. erythropolis MI2, 4MB is oxidized to 4-oxo-4-sulfanylbutyric acid via a F420-dependent monooxygenase, followed by desulfurization to succinic acid and H₂S . 3MPA’s convulsant activity suggests divergent metabolic interactions, though its degradation pathway is less characterized .
Stability and Handling
- 4MB: Requires careful handling due to thiol reactivity; used in nanoparticle synthesis with 1-butanethiol to block nonspecific binding .
- 3MBA : Enhanced stability in QD synthesis due to branched structure, reducing oxidation susceptibility .
Data Tables
Biological Activity
4-Mercaptobutyric acid (4-MBA), also known as 4-sulfanylbutanoic acid, is a sulfur-containing organic compound with significant biological activity. Its unique structure, featuring a thiol group at the fourth carbon of the butyric acid chain, provides it with various biochemical properties and potential therapeutic applications. This article explores the biological activities of 4-MBA, including its antioxidant, neuroprotective, and enzyme-modulating effects, supported by research findings and case studies.
- Chemical Formula : C₄H₈O₂S
- Molecular Weight : Approximately 120.18 g/mol
- Physical State : Colorless to pale yellow liquid or solid
- Solubility : Soluble in water
The biological activity of 4-MBA is attributed to several mechanisms:
- Antioxidant Activity : Research indicates that 4-MBA exhibits antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
- Neuroprotective Effects : Studies have suggested that 4-MBA may play a role in neuroprotection. It has been investigated for its potential to modulate cellular signaling pathways involved in neuroinflammation and apoptosis, making it a candidate for therapeutic strategies against conditions such as Alzheimer's disease .
- Enzyme Modulation : 4-MBA has been shown to influence enzyme activity. For instance, it interacts with proteins involved in redox reactions, potentially altering their function and stability. This interaction is essential for understanding its biological roles and therapeutic potential.
Case Studies
- Neurodegenerative Disease Models : In experimental models of neurodegeneration, 4-MBA demonstrated a reduction in markers of oxidative stress and inflammation. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.
- Antioxidant Studies : A study highlighted the ability of 4-MBA to reduce lipid peroxidation in neuronal cells, indicating its protective role against oxidative damage.
- Enzyme Interaction Studies : Research involving enzyme assays showed that 4-MBA could modulate the activity of certain enzymes involved in metabolic pathways, providing insights into its role in cellular metabolism .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their characteristics and biological activities.
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Butyric Acid | C₄H₈O₂ | Short-chain fatty acid; important for gut health |
| 2-Mercaptoacetic Acid | C₂H₆O₂S | Contains a thiol group; used in biochemical research |
| 3-Mercaptopropionic Acid | C₃H₈O₂S | Similar thiol functionality; studied for neuroprotection |
| L-Cysteine | C₃H₇NO₂S | Amino acid with thiol group; important in protein synthesis |
Safety and Handling
While 4-MBA has promising biological activities, it is classified as a dangerous good due to potential health hazards. It may cause skin and eye irritation upon contact, necessitating the use of appropriate personal protective equipment (PPE) during handling .
Q & A
Q. What statistical approaches are appropriate for analyzing clustered data in studies involving repeated measurements of this compound’s biological effects?
- Methodological Answer: Use mixed-effects models to account for within-subject correlations. For example, in cell-based assays with multiple replicates, specify random intercepts for each cell batch. Validate normality with Shapiro-Wilk tests and apply log transformation for skewed data. Report 95% confidence intervals for effect sizes .
Literature & Reproducibility
Q. How can researchers ensure reproducibility when replicating synthetic procedures for this compound from literature?
- Methodological Answer:
- Critical Parameters : Document exact stoichiometry, solvent grades, and equipment (e.g., reflux condenser vs. microwave reactor).
- Troubleshooting : If yields are lower than reported, test alternative purification methods (e.g., preparative HPLC vs. distillation).
- Reporting : Follow the Beilstein Journal’s guidelines for experimental detail, including NMR acquisition parameters and purity thresholds .
Q. What are best practices for citing conflicting data on this compound’s biological activity in grant proposals?
- Methodological Answer: Contextualize contradictions by highlighting methodological differences (e.g., cell lines, exposure durations). Propose pilot studies to resolve ambiguities, such as dose-response assays in primary vs. immortalized cells. Cite primary literature over reviews to trace data origins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
